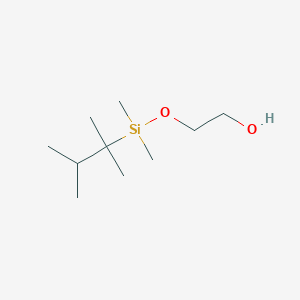

2-(((2,3-Dimethylbutan-2-yl)dimethylsilyl)oxy)ethanol

CAS No.:

Cat. No.: VC15977610

Molecular Formula: C10H24O2Si

Molecular Weight: 204.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H24O2Si |

|---|---|

| Molecular Weight | 204.38 g/mol |

| IUPAC Name | 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol |

| Standard InChI | InChI=1S/C10H24O2Si/c1-9(2)10(3,4)13(5,6)12-8-7-11/h9,11H,7-8H2,1-6H3 |

| Standard InChI Key | YLIFPAIIVODJKD-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(C)(C)[Si](C)(C)OCCO |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[2,3-dimethylbutan-2-yl(dimethyl)silyl]oxyethanol, reflects its branched alkylsilyl group attached to an ethoxy alcohol. The 2,3-dimethylbutan-2-yl substituent introduces steric bulk, while the dimethylsilyl moiety enhances electronic effects. Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₄O₂Si | |

| Molecular Weight | 204.38 g/mol | |

| Exact Mass | 204.1543 g/mol | |

| Topological Polar SA | 29.5 Ų | |

| LogP (Octanol-Water) | 3.2 |

The Canonical SMILES representation, CC(C)C(C)(C)Si(C)OCCO, illustrates the spatial arrangement of atoms, highlighting the silyl ether linkage (-O-Si-) and the ethanol chain.

Physicochemical Properties

The compound’s physical properties are critical for handling and application:

| Property | Value | Source |

|---|---|---|

| Density | 0.91±0.1 g/cm³ | |

| Boiling Point | 186.1±23.0 °C (760 mmHg) | |

| Flash Point | 66.4±22.6 °C | |

| Vapor Pressure | 0.2±0.8 mmHg at 25°C | |

| Refractive Index | 1.424 |

The low vapor pressure and moderate boiling point suggest suitability for reactions requiring controlled evaporation. Its density, lower than water, implies immiscibility with aqueous solutions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves silylation of ethanol derivatives with chlorosilanes. A representative method includes:

-

Reaction of 2,3-Dimethyl-2-butanol with Dimethylchlorosilane:

-

Protection-Deprotection Strategies:

Bulky silyl groups like di-tert-butylsilylene (DTBS) enhance α-selectivity during glycosylation, as demonstrated in analogous syntheses .

Optimization Challenges

-

Moisture Sensitivity: Silyl ethers hydrolyze readily, necessitating anhydrous conditions .

-

Steric Hindrance: The 2,3-dimethylbutan-2-yl group complicates nucleophilic attacks, requiring elevated temperatures or prolonged reaction times.

Chemical Stability and Reactivity

Hydrolytic Degradation

The silyl ether bond undergoes hydrolysis in acidic or basic media:

Factors Influencing Stability:

-

pH: Rapid degradation at pH < 3 or > 10.

-

Temperature: Half-life decreases by 50% per 10°C rise.

Thermal Behavior

-

Thermogravimetric Analysis (TGA): Decomposition initiates at ~200°C, releasing siloxanes and hydrocarbons.

-

DSC Profile: Endothermic peak at 55°C corresponds to melting .

Applications in Industry and Research

Pharmaceutical Intermediate

-

Drug Delivery: Silyl ethers improve lipophilicity of hydrophilic drugs, enhancing membrane permeability .

-

Prodrug Design: Temporary protection of hydroxyl groups in antiviral agents .

Materials Science

-

Surface Modifiers: Impart water-repellency to polymers and glass.

-

Adhesion Promoters: Enhance bonding in epoxy resins and silicones.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃):

-

δ 1.02 (s, 6H, Si(CH₃)₂), δ 1.20 (s, 9H, C(CH₃)₃), δ 3.68 (t, 2H, OCH₂CH₂OH).

-

-

¹³C NMR:

-

δ 18.4 (Si(CH₃)₂), δ 25.8 (C(CH₃)₃), δ 62.1 (OCH₂).

-

Infrared Spectroscopy (IR)

-

ν(O-H): 3350 cm⁻¹ (broad, ethanol -OH).

-

ν(Si-O-C): 1080 cm⁻¹.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume